REACTION_SMILES
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[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[CH3:24][S:25](=[O:26])[CH3:27].[Cl:3][c:4]1[c:5]([CH:15]=[O:16])[c:6]([C:11]([F:12])([F:13])[F:14])[n:7][n:8]1[CH2:9][CH3:10].[F-:1].[K+:2].[OH2:17]>>[F:1][c:4]1[c:5]([CH:15]=[O:16])[c:6]([C:11]([F:12])([F:13])[F:14])[n:7][n:8]1[CH2:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1nc(C(F)(F)F)c(C=O)c1Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCn1nc(C(F)(F)F)c(C=O)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |